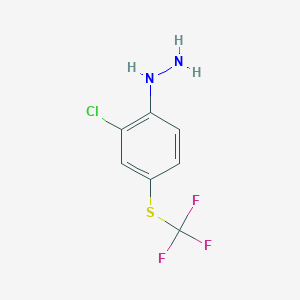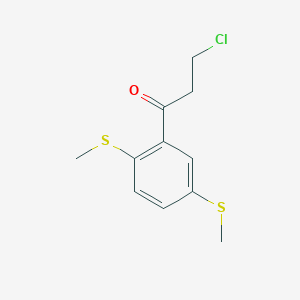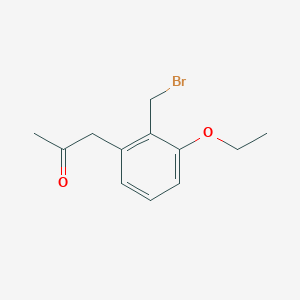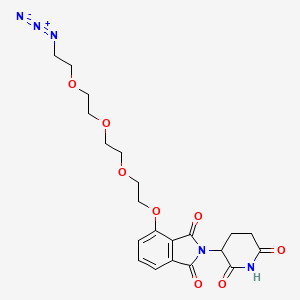
H-Asp-OBzl.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-OBzl.HCl typically involves the esterification of L-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to form the benzyl ester. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
H-Asp-OBzl.HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-aspartic acid and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other protecting groups or functional groups.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Requires nucleophilic reagents under mild conditions.
Reduction: Often involves hydrogenation using palladium on carbon as a catalyst.
Major Products Formed
Hydrolysis: L-aspartic acid and benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the ester.
Applications De Recherche Scientifique
H-Asp-OBzl.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other chemical compounds.
Biology: Serves as a protected form of aspartic acid in the study of protein structure and function.
Medicine: Utilized in the synthesis of peptide-based drugs and as a research tool in drug development.
Industry: Employed in the production of various biochemical reagents and as an intermediate in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of H-Asp-OBzl.HCl is primarily related to its role as a protected form of aspartic acid. In biological systems, it can be deprotected to release free aspartic acid, which participates in various metabolic pathways. Aspartic acid is involved in the synthesis of proteins, neurotransmitters, and other important biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Asp-OBzl: Similar structure but without the hydrochloride salt.
H-Asp-OtBu.HCl: Another protected form of aspartic acid with tert-butyl ester instead of benzyl ester
Uniqueness
H-Asp-OBzl.HCl is unique due to its specific protecting group (benzyl ester) and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .
Propriétés
Formule moléculaire |
C11H14ClNO4 |
|---|---|
Poids moléculaire |
259.68 g/mol |
Nom IUPAC |
3-amino-4-oxo-4-phenylmethoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H |
Clé InChI |
ZQLAHUZUERNBFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14066130.png)


![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)






